Cas no 98-03-3 (Thiophene-2-carbaldehyde)

Thiophene-2-carbaldehyde is an aromatic aldehyde derived from thiophene, offering advantages in its use as a versatile building block for organic synthesis and heterocyclic compound development. Its reactivity profile facilitates efficient coupling reactions and functional group transformations, making it suitable for applications in pharmaceuticals and materials science research.
Thiophene-2-carbaldehyde structure
Thiophene-2-carbaldehyde structure
商品名:Thiophene-2-carbaldehyde
CAS番号:98-03-3
MF:C5H4OS
メガワット:112.149660110474
MDL:MFCD00005429
CID:34931
PubChem ID:7364

Thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • Thiophene-2-aldehyde
    • 2-Thiophenecarboxaldehyde,Thenaldehyde
    • 2-Thiophenecarboxald
    • 2-Thiophenecarboxaldehyde (stabilized with HQ)
    • 2-Formylthiophene, 2-Thenaldehyde
    • THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
    • Thiophene-2-carboxaldehyde
    • 2-Thenaldehyde
    • 2-Thiophene Carboxaldehyde
    • thiophene-2-carbaldehyde
    • 2-Formylthiophene
    • 2-Thiophenecarboxaldehyde
    • 2-Thiophenealdehyde
    • 2-Thienylaldehyde
    • 2-Thiophenecarbaldehyde
    • 2-Thienylcarboxaldehyde
    • 2-Thienaldehyde
    • formylthiophene
    • alpha-Formylthiophene
    • 2-Thiophenaldehyde
    • Thenaldehyde
    • alpha-Thiophenecarboxaldehyde
    • .alpha.-Formylthiophene
    • 2-thiophencarboxaldehyde
    • 2-thienal
    • thiophenecarboxaldehyde
    • thiophen-2-carbaldehyde
    • 2-thiophene car
    • 2-Formylthiofuran
    • 2-Thienylcarbaldehyde
    • 2-Thiofurancarboxaldehyde
    • NSC 2162
    • Thiofurfural
    • Thiophene-o-carboxaldehyde
    • α-Formylthiophene
    • α-Thiophenaldehyde
    • α-Thiophenecarboxaldehyde
    • 2-Thiophenecarboxaldehyde,99%
    • Thiophene-2-carbaldehyde
    • MDL: MFCD00005429
    • インチ: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
    • InChIKey: CNUDBTRUORMMPA-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CC=CS1
    • BRN: 105819

計算された属性

  • せいみつぶんしりょう: 111.998286g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 111.998286g/mol
  • 単一同位体質量: 111.998286g/mol
  • 水素結合トポロジー分子極性表面積: 45.3Ų
  • 重原子数: 7
  • 複雑さ: 72.5
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • トポロジー分子極性表面積(TPSA): 17.1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 淡黄色液体
  • 密度みつど: 1.2 g/mL at 25 °C(lit.)
  • ゆうかいてん: <10°C
  • ふってん: 198 °C(lit.)
    75-77 °C/11 mmHg(lit.)
  • フラッシュポイント: 華氏温度:170.6°f
    摂氏度:77°c
  • 屈折率: n20/D 1.591(lit.)
  • すいようせい: 不溶性
  • PSA: 45.31000
  • LogP: 1.56060
  • ようかいせい: エタノール、ベンゼン、エーテルに溶けやすく、水に微溶解する
  • FEMA: 2493
  • かんど: Air Sensitive

Thiophene-2-carbaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN 2810
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: S36/37/39-S37-S24
  • 福カードFコード:9
  • RTECS番号:XM8135000
  • 危険物標識: Xn
  • ちょぞうじょうけん:0-10°C
  • リスク用語:R22; R43
  • TSCA:Yes

Thiophene-2-carbaldehyde 税関データ

  • 税関コード:29349990
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thiophene-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0725-500ML
2-Thiophenecarboxaldehyde (stabilized with HQ)
98-03-3 >98.0%(GC)
500ml
¥1140.00 2024-04-15
TRC
T368100-100g
2-Thiophenecarboxaldehyde
98-03-3
100g
$ 103.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0725-100ml
Thiophene-2-carbaldehyde
98-03-3 97.0%(GC),stabilized with HQ
100ml
¥380.0 2022-06-10
Oakwood
003419-1g
2-Thiophenecarboxaldehyde
98-03-3 98%
1g
$9.00 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB09039-100g
Thiophene-2-carbaldehyde
98-03-3 97%
100g
¥78 2023-09-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14344-1000g
Thiophene-2-carboxaldehyde, 98+%
98-03-3 98+%
1000g
¥5097.00 2023-02-15
Life Chemicals
F2190-0580-0.25g
thiophene-2-carbaldehyde
98-03-3 95%+
0.25g
$18.0 2023-11-21
Apollo Scientific
OR5053-250g
Thiophene-2-carboxaldehyde
98-03-3 95%
250g
£30.00 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB09039-1000g
Thiophene-2-carbaldehyde
98-03-3 97%
1000g
524.00 2021-07-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD23302-500g
Thiophene-2-carbaldehyde
98-03-3 98% (stabilized with HQ)
500g
¥142.0 2024-04-17

Thiophene-2-carbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Quinone ,  Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile ,  Water ;  48 h, 100 °C
リファレンス
Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system
Inamoto, Kiyofumi; Yamada, Tetsuya; Kato, Sei-ichi; Kikkawa, Shoko; Kondo, Yoshinori, Tetrahedron (2013, 2013, 69(44), 9192-9199

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide ,  Graphene Solvents: Toluene ;  1 atm, rt → 100 °C; 8 h, 100 °C
リファレンス
High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation
Jeong, Jae-Min; Jin, Se Bin; Yoon, Jo Hee; Yeo, Jae Goo; Lee, Geun Young; et al, Catalysts (2019, 2019, 9(1), 1-25

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile ,  Water ;  5 h, pH 7, rt
リファレンス
Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates
Jana, Sandipan; Thomas, Jithin; Sen Gupta, Sayam, Inorganica Chimica Acta (2019, 2019, , 476-482

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1,10-Phenanthroline ,  Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate ,  1,2-Diethyl 1,2-hydrazinedicarboxylate ,  Oxygen
リファレンス
Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols
Marko, Istvan. E.; Giles, Paul R.; Tsukazaki, Masao; Chelle-Regnaut, Isabelle; Gautier, Arnaud; et al, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ;  2 min, rt
1.2 Catalysts: 1-Methylimidazole ;  2 min, rt
1.3 Reagents: Oxygen ;  4 h, 25 °C
リファレンス
Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO
Wang, Lianyue; Bie, Zhixing; Shang, Sensen; Lv, Ying; Li, Guosong; et al, RSC Advances (2016, 2016, 6(41), 35008-35013

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper ,  4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ;  0.5 h, rt
1.2 Reagents: Tempo ,  Oxygen Solvents: Chlorobenzene ;  8 h, 90 °C; 90 °C → 0 °C
リファレンス
Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode
Lu, Norman; Lin, Yan-Chou, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  3 - 5 h, rt
リファレンス
Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids
Yadav, J. S.; Reddy, B. V. S.; Sreedhar, P.; Kondaji, G.; Nagaiah, K., Catalysis Communications (2008, 2008, 9(5), 590-593

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ;  5 h, 80 °C
リファレンス
Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols
Shen, Yan-Ming; Xue, Yun; Yan, Mi; Mao, Hui-Ling; Cheng, Hu; et al, Chemical Communications (Cambridge, 2021, 57(7), 907-910

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 12 h, 120 °C
リファレンス
N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols
Leng, Yan; Li, Jingjing; Zhang, Chenjun; Jiang, Pingping; Li, Yue; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Tempo ,  2286259-65-0 Solvents: Acetonitrile ;  2 h, 30 °C
リファレンス
Base-Free Aerobic Oxidation of Alcohols over Copper-Based Complex under Ambient Condition
Mei, Qingqing ; Liu, Huizhen; Yang, Youdi; Liu, Hangyu; Li, Shaopeng; et al, ACS Sustainable Chemistry & Engineering (2018, 2018, 6(2), 2362-2369

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Alumina ,  Ruthenium hydroxide Solvents: Toluene ;  30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
リファレンス
Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst
Mannel, David S.; Stahl, Shannon S.; Root, Thatcher W., Organic Process Research & Development (2014, 2014, 18(11), 1503-1508

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ;  80 °C
リファレンス
Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions
Zahmakiran, Mehmet; Akbayrak, Serdar; Kodaira, Tetsuya; Oezkar, Saim, Dalton Transactions (2010, 2010, 39(32), 7521-7527

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ;  40 min, 60 °C
リファレンス
Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition
Ji, Hong-Bing; Chen, Qing-Lin, Youji Huaxue (2006, 2006, 26(4), 491-496

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane ,  Water ;  3 h, 20 bar, 100 °C
リファレンス
Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids
Korovchenko, Pavel; Donze, Cecile; Gallezot, Pierre; Besson, Michele, Catalysis Today (2007, 2007, , 1-2

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt oxide (Co3O4) ,  Manganese Solvents: Acetonitrile ;  6 h, 60 °C
リファレンス
Manganese Doping in Cobalt Oxide Nanorods Promotes Catalytic Dehydrogenation
Ke, Qingping; Yi, Ding; Jin, Yangxin; Lu, Fei; Zhou, Bo; et al, ACS Sustainable Chemistry & Engineering (2020, 2020, 8(14), 5734-5741

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone ,  Water
1.2 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Sodium perchlorate Solvents: Acetonitrile ,  Water ;  7 h, rt
リファレンス
Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization
Tang, Danyang; Yang, Xianjing; Chen, Qiguo; Shen, Zhenlu; Li, Meichao, Journal of the Electrochemical Society (2016, 2016, 163(5),

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  24 h, 80 °C
リファレンス
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; Matsuda, Ryotaro; Tanaka, Iku; Sato, Hiroshi; Kanoo, Prakash; et al, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Toluene ;  12 h, 110 °C
リファレンス
Base-free synthesis of 1,3,5-triazines via aerobic oxidation of alcohols and benzamidine over a recyclable OMS-2 catalyst
Shen, Jian; Meng, Xu, Catalysis Communications (2019, 2019, , 58-63

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Nickel ,  Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol ,  Tetrahydrofuran
リファレンス
A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents
Khai, Bui The; Arcelli, Antonio, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: 1-Methylimidazole ,  Tempo Catalysts: Copper bromide (CuBr) ,  4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ;  2 h, 25 °C
リファレンス
Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model
Al-Hunaiti, Afnan; Abu-Radaha, Batool; Wraith, Darren; Repo, Timo, RSC Advances (2022, 2022, 12(13), 7864-7871

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Graphene (oxide) Solvents: Water ;  30 h, 0.2 MPa, 100 °C
リファレンス
Probing the intrinsic active sites of modified graphene oxide for aerobic benzylic alcohol oxidation
Zhu, Shanhui; Cen, Youliang; Yang, Miao; Guo, Jing; Chen, Chengmeng; et al, Applied Catalysis, 2017, , 89-97

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Acetic acid ,  tert-Butyl nitrite ,  Oxygen Catalysts: Tempone Solvents: Toluene ;  1 h, 1 atm, 50 °C
リファレンス
Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols
Karimi, Babak; Vahdati, Saleh; Vali, Hojatollah, RSC Advances (2016, 2016, 6(68), 63717-63723

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ;  6 h, rt
リファレンス
Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes
Iinuma, Masataka; Moriyama, Katsuhiko; Togo, Hideo, Tetrahedron (2013, 2013, 69(14), 2961-2970

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Dodecane ,  Oxygen Catalysts: Palladium Solvents: p-Xylene ;  10 h, 1 atm, 110 °C
リファレンス
Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation
Johnston, Eric V.; Verho, Oscar; Kaerkaes, Markus D.; Shakeri, Mozaffar; Tai, Cheuk-Wai; et al, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ;  2 h, rt
リファレンス
TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes
Suzuki, Yusuke; Iinuma, Masataka; Moriyama, Katsuhiko; Togo, Hideo, Synlett (2012, 2012, 23(8), 1250-1256

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ;  20 h, 1 bar, 60 °C
リファレンス
Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts
Tobita, Fumiya; Yasukawa, Tomohiro; Yamashita, Yasuhiro; Kobayashi, Shu, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, rt → reflux
リファレンス
Nickel-catalyzed, regio- and enantioselective benzylic alkenylation of olefins with alkenyl bromide
Liu, Jiandong; Gong, Hegui; Zhu, Shaolin, Angewandte Chemie, 2021, 60(8), 4060-4064

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ;  2 h, rt
リファレンス
Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus
Lai, Ya-Liang; Wang, Xue-Zhi; Zhou, Xian-Chao; Dai, Rui-Rong; Zhou, Xiao-Ping ; et al, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  10 min, rt
リファレンス
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; Weberskirch, Ralf, Polymer International (2017, 2017, 66(3), 428-435

ごうせいかいろ 30

はんのうじょうけん
1.1 Catalysts: 2,2′-Bipyridine ,  Tempo ,  Ferric nitrate Solvents: Acetic acid ;  5 min, 25 °C
1.2 Reagents: Oxygen ;  0.5 h, 1 atm, 80 °C
リファレンス
Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds
Lagerblom, Kalle; Wrigstedt, Pauli; Keskivaeli, Juha; Parviainen, Arno; Repo, Timo, ChemPlusChem (2016, 2016, 81(11), 1160-1165

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Ruthenium ,  Nickel dihydroxide Solvents: Toluene ;  0.25 h, 363 K
リファレンス
Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen
Venkatesan, S.; Kumar, A. Senthil; Lee, Jyh-Fu; Chan, Ting-Shan; Zen, Jyh-Myng, Chemical Communications (Cambridge, 2009, , 1912-1914

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ;  24 h, 1 atm, 90 °C
リファレンス
Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen
Mori, Kohsuke; Hara, Takayoshi; Mizugaki, Tomoo; Ebitani, Kohki; Kaneda, Kiyotomi, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: 1-Methylimidazole ,  Oxygen Catalysts: Tempo ,  2445364-42-9 Solvents: Acetonitrile ;  2 h, rt
リファレンス
Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air
Lai, Ya-Liang; Wang, Xue-Zhi; Dai, Rui-Rong; Huang, Yong-Liang; Zhou, Xian-Chao; et al, Dalton Transactions (2020, 2020, 49(22), 7304-7308

ごうせいかいろ 34

はんのうじょうけん
1.1 Catalysts: 1-Methylimidazole ,  Copper oxide (Cu2O) ,  Iron oxide (Fe3O4) ,  Tempo Solvents: Acetonitrile ;  18 h, 25 °C
リファレンス
Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole
Xu, Binyu; Senthilkumar, Samuthirarajan; Zhong, Wei; Shen, Zhongquan; Lu, Chunxin; et al, RSC Advances (2020, 2020, 10(44), 26142-26150

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Lithium perchlorate Solvents: Methanol ;  5.5 h, 0 °C
リファレンス
Selective C-H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes
Barone, Mateus R.; Jones, Alan M., Organic & Biomolecular Chemistry (2017, 2017, 15(47), 10010-10015

ごうせいかいろ 36

はんのうじょうけん
1.1 Catalysts: Tempo ,  Sulfuric acid ,  Iron chloride (FeCl3) ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  3 h, rt
リファレンス
Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators
Chu, Chaosen; Wang, Xiaoli; Hu, Yutao; Yan, Xiumei; Wang, Zheng, Yingyong Huaxue (2015, 2015, 32(6), 666-670

Thiophene-2-carbaldehyde Raw materials

Thiophene-2-carbaldehyde Preparation Products

Thiophene-2-carbaldehyde サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:98-03-3)Thiophene-2-carbaldehyde
注文番号:CL17720
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:40
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:98-03-3)2-Thiophenecarboxaldehyde
注文番号:2307003
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally

Thiophene-2-carbaldehyde 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:98-03-3)Thiophene-2-carbaldehyde
A845794
清らかである:99%
はかる:1kg
価格 ($):209.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde
sfd5909
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ